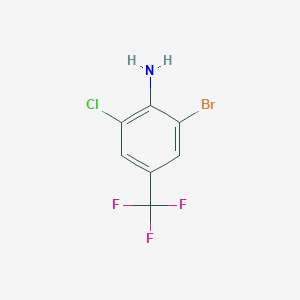

2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-chloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJCOPVKCCJSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353192 | |

| Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109919-26-8 | |

| Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-chloro-4-(trifluoromethyl) aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

CAS Number: 109919-26-8

This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a key halogenated and trifluoromethylated aniline derivative. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications, with a focus on its role in medicinal chemistry and agrochemical development.

Chemical and Physical Properties

This compound is a polysubstituted aniline with a molecular formula of C₇H₄BrClF₃N.[1] Its structure incorporates a bromine atom, a chlorine atom, and a trifluoromethyl group, which impart unique physicochemical properties crucial for its application in the synthesis of complex organic molecules. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of parent compounds, making it a valuable moiety in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 109919-26-8 | [1] |

| Molecular Formula | C₇H₄BrClF₃N | [1] |

| Molecular Weight | 274.47 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 4-Amino-3-bromo-5-chlorobenzotrifluoride | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 41-43 °C (literature for a similar compound) | [2] |

Note: Some physical properties, such as the precise melting and boiling points, are not consistently reported in publicly available literature and may vary based on purity.

Synthesis and Experimental Protocols

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of a Substituted Aniline

This protocol is adapted from the synthesis of similar brominated anilines and should be optimized for the specific starting material.[3][4]

Materials:

-

2-Chloro-4-(trifluoromethyl)aniline (starting material)

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aniline (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath.

-

Addition of Brominating Agent: In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product.

Applications in Research and Development

Halogenated and trifluoromethylated anilines are valuable building blocks in medicinal chemistry and agrochemical synthesis. The presence of multiple reactive sites on this compound allows for diverse chemical modifications, making it a versatile intermediate.

3.1. Pharmaceutical Applications

Trifluoromethylated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and binding affinity to biological targets. Anilines, in particular, are common scaffolds in the development of kinase inhibitors.

Potential Role as a Kinase Inhibitor in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many small-molecule kinase inhibitors are designed to compete with ATP for binding to the kinase domain of key proteins in this pathway, such as MEK or ERK. The structural motifs present in this compound make it a plausible scaffold for the development of such inhibitors.

References

An In-depth Technical Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its physicochemical properties, provides an illustrative experimental protocol for its synthesis, and outlines its role in the production of the widely used insecticide, Fipronil.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a ready reference for researchers.

| Property | Value |

| Molecular Weight | 274.47 g/mol |

| Molecular Formula | C₇H₄BrClF₃N |

| CAS Number | 109919-26-8 |

| IUPAC Name | This compound |

| Synonyms | 4-Amino-3-bromo-5-chlorobenzotrifluoride |

Synthetic Protocol: A Representative Halogenation and Functionalization Approach

The synthesis of this compound can be achieved through a multi-step process involving the halogenation of a suitable aniline precursor. The following is a representative experimental protocol adapted from general methods for the synthesis of halogenated anilines.

Objective: To synthesize this compound from 4-(trifluoromethyl)aniline.

Materials:

-

4-(trifluoromethyl)aniline

-

N-Chlorosuccinimide (NCS)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Experimental Procedure:

-

Chlorination:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)aniline (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4-(trifluoromethyl)aniline.

-

-

Bromination:

-

Dissolve the crude 2-chloro-4-(trifluoromethyl)aniline (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

-

Once the reaction is complete, work up the reaction mixture as described in the chlorination step.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization:

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and substitution pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H and C-F stretches).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Application in Agrochemical Synthesis: The Fipronil Pathway

This compound is a critical building block for the synthesis of the broad-spectrum insecticide Fipronil. The following diagram illustrates the key steps in this synthetic pathway, highlighting the incorporation of the aniline derivative.

Caption: Synthetic pathway of Fipronil from this compound.

This pathway demonstrates the conversion of the aniline to a diazonium salt, which then undergoes a series of reactions including coupling, cyclization, and further functionalization to yield the final Fipronil molecule. The unique substitution pattern of the starting aniline is crucial for the biological activity of the resulting insecticide.

A Technical Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)aniline: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a halogenated aniline derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring bromine, chlorine, and a trifluoromethyl group, imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex target molecules. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its applications, particularly in drug discovery.

Core Chemical Identity and Properties

This compound is an aromatic amine with the chemical formula C₇H₄BrClF₃N.[1][2][3][4] The presence of both bromine and chlorine atoms, along with a strongly electron-withdrawing trifluoromethyl group, significantly influences the reactivity of the aniline ring and the amino group.[5] These features make it a versatile precursor for a variety of chemical transformations.

Physicochemical and Identification Data

The following table summarizes the key quantitative data and identifiers for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 109919-28-8 | [1][2][3][4][6] |

| Molecular Formula | C₇H₄BrClF₃N | [1][2][4] |

| Molecular Weight | 274.47 g/mol | [1][4][7] |

| Melting Point | 27-30 °C | [7][8] |

| Boiling Point | 72 °C at 0.2 mmHg | [8] |

| SMILES | Nc1c(Br)cc(cc1Cl)C(F)(F)F | [1][2] |

| InChIKey | OVJCOPVKCCJSFE-UHFFFAOYSA-N | [1] |

Synthetic Approach: A Representative Experimental Protocol

This protocol describes a plausible synthesis starting from 2-chloro-4-(trifluoromethyl)aniline. The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, the bromination is directed to the ortho position.

General Protocol for Electrophilic Bromination

Objective: To synthesize this compound via electrophilic bromination of 2-chloro-4-(trifluoromethyl)aniline.

Materials:

-

2-chloro-4-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or a similar polar aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-(trifluoromethyl)aniline (1 equivalent) in acetonitrile. Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the representative synthesis described above.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. 2-BROMO-6-CHLORO-4-(TRIFLUOROMETHYL) ANILINE [myskinrecipes.com]

- 8. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

Physical properties of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The strategic placement of bromo, chloro, and trifluoromethyl groups on the aniline scaffold makes it a versatile building block for developing complex organic molecules. This document presents quantitative data, experimental methodologies, and logical diagrams to facilitate its use in research and development.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value |

| CAS Number | 109919-26-8[2][3][4] |

| Molecular Formula | C₇H₄BrClF₃N[2][3] |

| Molecular Weight | 274.47 g/mol [3] |

| IUPAC Name | This compound[3] |

| Synonyms | 4-Amino-3-bromo-5-chlorobenzotrifluoride[2][3] |

| Melting Point | 27-30 °C (lit.)[5] |

| Boiling Point | 72 °C at 0.2 mmHg[5] |

| Density | 1.7463 g/cm³ (estimate)[5] |

| Refractive Index | 1.536[5] |

| InChI Key | OVJCOPVKCCJSFE-UHFFFAOYSA-N[3] |

| SMILES | NC1=C(Br)C=C(C=C1Cl)C(F)(F)F[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of halogenated anilines are crucial for ensuring reproducibility. Below are generalized methodologies based on common organic synthesis techniques for related compounds.

General Synthesis via Electrophilic Aromatic Substitution (Bromination)

The synthesis of this compound typically involves the regioselective bromination of a suitable aniline precursor. The electron-donating amino group directs the incoming electrophile (bromine) to the ortho and para positions.

Objective: To introduce a bromine atom ortho to the amino group of a pre-existing chloro-trifluoromethylaniline.

Materials:

-

Precursor: 2-Chloro-4-(trifluoromethyl)aniline

-

Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Solvent: Dichloromethane (DCM), Acetic Acid, or N,N-Dimethylformamide (DMF)

-

Acid Scavenger (if using Br₂): Sodium acetate

-

Quenching Solution: Aqueous sodium thiosulfate, sodium hydroxide solution

-

Drying Agent: Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Dissolve the starting aniline precursor (1.0 equivalent) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to a controlled temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice-acetone bath.[6]

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide, 1.0-1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature throughout the addition to control the reaction rate and minimize side-product formation.[6]

-

Reaction Monitoring: Allow the reaction mixture to stir at a low temperature for a set period (e.g., 1 hour) and then let it warm to room temperature.[6][7] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable aqueous solution. If NBS is used, a simple water wash may suffice. If Br₂ is used, an aqueous solution of sodium thiosulfate is added to consume any excess bromine. The mixture may then be extracted with an organic solvent like dichloromethane.[6][7]

-

Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure this compound.[7]

Visualizations

Key Structural Features

The following diagram illustrates the primary functional groups and their positions on the aniline ring, which dictate the chemical reactivity and physical properties of the molecule.

Caption: Logical relationship of core structure and key substituents.

General Synthesis and Purification Workflow

This diagram outlines the typical laboratory workflow for the synthesis and subsequent purification of a halogenated aniline derivative like the target compound.

Caption: Standard laboratory workflow for synthesis and purification.

References

- 1. 2-BROMO-6-CHLORO-4-(TRIFLUOROMETHYL) ANILINE [myskinrecipes.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. This compound | CAS 109919-26-8 [matrix-fine-chemicals.com]

- 4. This compound | 109919-26-8 [chemicalbook.com]

- 5. This compound CAS#: 109919-26-8 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Characterization of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, with a core focus on its melting point. This document outlines the relevant data, experimental protocols for its determination, and a standardized workflow for this analytical procedure.

Core Physicochemical Data

The accurate determination of a compound's melting point is a fundamental indicator of purity. For this compound (CAS No. 109919-26-8), the reported melting point exhibits a narrow range, characteristic of a pure crystalline solid. The data from various suppliers is summarized below.

| Property | Value | Source |

| CAS Number | 109919-26-8 | - |

| Molecular Formula | C₇H₄BrClF₃N | - |

| Molecular Weight | 274.47 g/mol | - |

| Melting Point | 27-32 °C | [1][2] |

| 27-30 °C | [3] | |

| 27 °C | [4] |

Experimental Protocol: Capillary Melting Point Determination

The following protocol details a standard method for determining the melting point of a crystalline organic solid, such as this compound, using a capillary melting point apparatus.

2.1. Principle

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range. A narrow melting point range is indicative of high purity.

2.2. Materials and Apparatus

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

2.3. Procedure

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample on a clean, dry surface.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform heat distribution.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is forced into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Determination:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 10-15 °C below the expected melting point (based on the data in Table 1).

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Recording and Analysis:

-

The melting point should be recorded as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

For high-purity substances, this range should be narrow (typically ≤ 2 °C). A broad melting range may indicate the presence of impurities.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting point of this compound using the capillary method.

References

A Comprehensive Technical Guide to 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, a representative synthesis protocol, and its applications in drug discovery and materials science, adhering to stringent standards for data presentation and experimental methodology.

Chemical and Physical Properties

This compound is a substituted aniline derivative with the preferred IUPAC name This compound [1]. Its chemical structure and properties make it a versatile building block in organic synthesis.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 109919-26-8 | [1][2] |

| Molecular Formula | C₇H₄BrClF₃N | [1][2] |

| Molecular Weight | 274.47 g/mol | [1][3] |

| Synonyms | 4-Amino-3-bromo-5-chlorobenzotrifluoride | [1][2] |

| Melting Point | 27-30°C | [3] |

| InChIKey | OVJCOPVKCCJSFE-UHFFFAOYSA-N | [1] |

| SMILES | NC1=C(Br)C=C(C=C1Cl)C(F)(F)F | [1] |

Synthesis and Experimental Protocols

A potential synthetic pathway could start from 4-(trifluoromethyl)aniline. The amino group would first be protected, for example, by acetylation, to control the regioselectivity of the subsequent halogenation steps. The protected aniline would then undergo chlorination and bromination. Finally, deprotection of the amino group would yield the desired product.

Below is a hypothetical experimental protocol for the synthesis of this compound.

Step 1: Protection of the Amino Group

-

Dissolve 4-(trifluoromethyl)aniline in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring at room temperature.

-

Continue stirring for 2 hours.

-

Pour the reaction mixture into ice water to precipitate the N-acetylated product.

-

Filter, wash with cold water, and dry the product.

Step 2: Chlorination

-

Dissolve the N-acetylated product in a suitable solvent such as dichloromethane.

-

Cool the solution to 0-5°C.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the organic layer with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Bromination

-

Dissolve the chlorinated intermediate in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, dropwise at 0-5°C[4].

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with a solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with sodium bicarbonate and brine.

-

Dry the organic phase and remove the solvent in vacuo.

Step 4: Deprotection of the Amino Group

-

Reflux the resulting di-halogenated compound in an aqueous solution of a strong acid, such as hydrochloric acid, or a base like sodium hydroxide, to hydrolyze the acetyl group.

-

After the reaction is complete, neutralize the solution to precipitate the final product, this compound.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development and Agrochemicals

This compound is primarily utilized as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[3]. The presence of bromine, chlorine, and a trifluoromethyl group offers multiple reaction sites and imparts unique properties to the final compounds.

-

Pharmaceuticals: This compound serves as a building block for creating active pharmaceutical ingredients (APIs), especially those with antifungal or antibacterial properties[3]. The trifluoromethyl group can enhance properties like metabolic stability and membrane permeability of a drug candidate[5][6]. The halogen atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures.

-

Agrochemicals: It plays a key role in the production of herbicides and fungicides[3]. The specific substitution pattern on the aniline ring is often designed to target particular pests or diseases in crops effectively.

The following diagram illustrates the role of an intermediate like this compound in a typical drug discovery pipeline.

Safety and Handling

Given the lack of a specific safety data sheet (SDS) for this compound in the search results, safety precautions for structurally similar compounds should be followed. Halogenated anilines and trifluoromethylated compounds can be hazardous.

-

General Hazards: Similar compounds are often harmful if swallowed, toxic in contact with skin, or if inhaled, and may cause skin and serious eye irritation[7][8]. They may also cause damage to organs through prolonged or repeated exposure[7].

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical[8]. Use only in a well-ventilated area or under a chemical fume hood[8].

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling[7][9].

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[8]. Store at room temperature, sealed, and dry[3].

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[9].

-

In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[9].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[9].

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[8][9].

-

This guide is intended for use by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

- 1. This compound | CAS 109919-26-8 [matrix-fine-chemicals.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. 2-BROMO-6-CHLORO-4-(TRIFLUOROMETHYL) ANILINE [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. abmole.com [abmole.com]

Technical Guide: 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a halogenated aromatic amine of significant interest in medicinal chemistry and agrochemical synthesis. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and available data on its biological activity. The information is presented to support research and development activities involving this compound.

Chemical Structure and Properties

This compound is a substituted aniline containing bromine, chlorine, and a trifluoromethyl group. These substitutions significantly influence its chemical reactivity and biological properties.

SMILES Code: NC1=C(Br)C=C(C=C1Cl)C(F)(F)F[1][2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClF₃N | [1][2] |

| Molecular Weight | 274.47 g/mol | [1][2] |

| CAS Number | 109919-26-8 | [1][2] |

| Appearance | Off-white to light brown crystalline powder | - |

| Melting Point | 49-51 °C | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in most organic solvents | - |

Synthesis

Logical Synthesis Workflow:

References

Technical Safety Guide: 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

This section provides the known identifiers and physical characteristics of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 109919-26-8[1][2][3] |

| Molecular Formula | C₇H₄BrClF₃N[1][2][3] |

| Molecular Weight | 274.47 g/mol [2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Amino-3-bromo-5-chlorobenzotrifluoride[1] |

| Physical Property | Value |

| Boiling Point | 72 °C @ 0.2 mmHg |

| Refractive Index (n20/D) | 1.5360 |

Hazard Identification and GHS Classification

Detailed hazard classification for this compound is not available. The following GHS pictograms and hazard statements are based on classifications for structurally related aniline compounds.

Pictogram:

Signal Word: Warning

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Note: These hazard statements are extrapolated from similar compounds and should be treated as potential hazards until a definitive SDS for this compound is available.

Toxicological Data (Data from Analogous Compounds)

No specific toxicological data (e.g., LD50, LC50) for this compound were found. The following table presents data for a related compound, 2,4,6-Tribromoaniline, to provide an indication of potential toxicity.

Compound: 2,4,6-Tribromoaniline

| Route of Exposure | Species | Value |

| Oral (LD50) | Not Specified | Not Available |

| Dermal (LD50) | Not Specified | Not Available |

| Inhalation (LC50) | Not Specified | Not Available |

General toxicological effects of aromatic amines may include methemoglobinemia, cyanosis, convulsions, and irritation to the skin, eyes, and respiratory tract.[4]

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling hazardous aromatic amines and information from SDSs of similar compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the recommended protective equipment.

| Body Part | Recommended Protection | Standard/Specification |

| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a risk of splashing. | OSHA 29 CFR 1910.133 or European Standard EN166. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat should be worn. | Inspect gloves for any signs of degradation or puncture before use. |

| Respiratory | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |

Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling:

-

Avoid all personal contact, including inhalation of dust or vapors.

-

Use in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Store away from heat, sparks, and open flames.

First Aid Measures

The following first aid procedures are recommended in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contain the spill and collect the material for disposal.

Diagrams

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hazardous aromatic amines like this compound.

Caption: A workflow for the safe handling of hazardous chemicals.

References

An In-depth Technical Guide to the Potential Hazards of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

Disclaimer: This document provides a summary of potential hazards associated with 2-Bromo-6-chloro-4-(trifluoromethyl)aniline based on available data for structurally similar compounds. No comprehensive toxicological studies have been identified for this specific chemical. All information should be used as a guide for safe handling and risk assessment, and it is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier before use.

Introduction

This compound is a substituted aniline derivative. Due to the presence of bromine, chlorine, and a trifluoromethyl group, this compound is anticipated to have toxicological properties that warrant careful handling. This guide is intended for researchers, scientists, and drug development professionals to provide an overview of the potential hazards and to emphasize the necessary safety precautions.

Physicochemical Information

While specific experimental data for this compound is limited, its chemical structure suggests it is a solid at room temperature with low water solubility. The following table summarizes basic identifiers for this compound.

| Identifier | Value |

| CAS Number | 109919-26-8 |

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 274.47 g/mol |

Hazard Identification and Classification

Based on the hazard classifications of structurally similar compounds, this compound is likely to be classified as hazardous. The following table summarizes the anticipated GHS classifications based on data from analogous compounds.

| Hazard Class | Hazard Category | Hazard Statement | Basis (Structurally Similar Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [2] |

Hazard Pictograms:

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical hazard assessment.

Workflow for Chemical Hazard Assessment

Caption: A generalized workflow for assessing the potential hazards of a chemical substance.

Potential Signaling Pathways of Toxicity

The specific molecular mechanisms of toxicity for this compound have not been elucidated. However, halogenated anilines can induce cellular stress and damage through various mechanisms.

Generalized Cellular Toxicity Pathways

Caption: Potential cellular pathways leading to toxicity upon chemical exposure.

Handling and Safety Precautions

Given the potential hazards, strict safety protocols should be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

These measures are based on information for similar compounds and should be confirmed with the supplier's SDS.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep or scoop up the material and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

Solubility Profile of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering available data, predictive insights, and detailed experimental protocols for in-house solubility determination.

Introduction

This compound (CAS No. 109919-26-8) is a halogenated aromatic amine with a molecular formula of C₇H₄BrClF₃N and a molecular weight of 274.47 g/mol .[1][2] Its structure, featuring a combination of lipophilic (bromo, chloro, trifluoromethyl groups) and polar (amino group) moieties, suggests a nuanced solubility profile critical for its application in synthetic chemistry and drug design. Understanding its solubility is paramount for reaction optimization, formulation development, and toxicological studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 109919-26-8 | [1][3] |

| Molecular Formula | C₇H₄BrClF₃N | [1][2] |

| Molecular Weight | 274.47 g/mol | [1] |

| Melting Point | 27-30°C (lit.) | [1] |

| Appearance | White to brown to dark purple powder to crystal | [4] |

Solubility Data

Comprehensive quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general principles of amine solubility and data for structurally similar compounds, a qualitative and predictive solubility profile can be established.[4][5][6][7]

Generally, amines exhibit basic properties and can be solubilized in acidic aqueous solutions through the formation of ammonium salts.[8] Their solubility in organic solvents is largely governed by the "like dissolves like" principle, with polarity playing a key role.[5] For a closely related compound, 4-bromo-3-(trifluoromethyl)aniline, it has been noted to be soluble in polar protic solvents like methanol and is predicted to be soluble in polar aprotic solvents such as diethyl ether and dichloromethane.[7]

Table 2: Estimated Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale / Notes |

| Water | Polar Protic | Low to Insoluble | The presence of multiple large hydrophobic groups (bromo, chloro, trifluoromethyl) is expected to significantly limit aqueous solubility. |

| Methanol | Polar Protic | Soluble | Based on the reported solubility of structurally similar anilines.[7] |

| Ethanol | Polar Protic | Soluble | Expected to be similar to methanol due to its polar protic nature. |

| Acetone | Polar Aprotic | Soluble | Good solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Predicted to be soluble based on data for similar compounds.[7] |

| Diethyl Ether | Polar Aprotic | Soluble | Predicted to be soluble based on data for similar compounds.[7] |

| Toluene | Nonpolar | Sparingly Soluble to Soluble | The aromatic nature of toluene may facilitate the dissolution of the aniline. |

| Hexane | Nonpolar | Insoluble to Sparingly Soluble | The high polarity of the amine group is likely to limit solubility in nonpolar aliphatic solvents. |

| Dilute Hydrochloric Acid | Aqueous Acid | Soluble | As a basic amine, it is expected to form a soluble ammonium salt in acidic solutions.[8] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

For precise quantitative solubility data, experimental determination is recommended. The gravimetric method is a reliable and straightforward approach.[2]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed beaker

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with constant shaking to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or beaker. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the aniline and its melting point. Gentle heating under a vacuum is preferred.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent in the collected filtrate.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is sparse, this guide provides a robust framework for its estimation and experimental determination. The provided protocol for the gravimetric method offers a reliable means for researchers to obtain precise solubility values in various solvent systems, which is essential for advancing research and development efforts involving this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | C7H4BrClF3NO | CID 17750065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. This compound | VSNCHEM [vsnchem.com]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Data for 2-Bromo-6-chloro-4-(trifluoromethyl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloro-4-(trifluoromethyl)aniline is a substituted aniline derivative with potential applications in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethyl group, imparts unique electronic and steric properties that are of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound, which is essential for any research and development endeavor.

This technical guide addresses the available spectroscopic data for this compound (CAS No. 109919-26-8). However, a comprehensive search of publicly accessible scientific databases, spectral libraries, and commercial supplier information reveals a significant lack of detailed, quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific molecule. While the compound is commercially available, suppliers do not typically provide in-depth analytical data in the public domain. A Certificate of Analysis for a commercial sample confirmed that the ¹H NMR spectrum was consistent with the expected structure, but the actual spectral data was not provided.

Due to the limited availability of specific experimental data, this guide will instead provide a predictive overview of the expected spectroscopic features for this compound based on the analysis of its chemical structure and data from analogous compounds. A general methodology for acquiring such data is also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry and are intended to serve as a reference for researchers who acquire experimental data for this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (assumed)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 7.6 - 7.8 | Singlet | 1H | Ar-H |

| ~ 7.8 - 8.0 | Singlet | 1H | Ar-H |

Note: The aromatic protons are expected to appear as singlets due to the lack of adjacent protons for coupling. The exact chemical shifts will be influenced by the electronic effects of the substituents.

Predicted ¹³C NMR Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz (assumed)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 105 - 115 | C-Br |

| ~ 118 - 125 | C-Cl |

| ~ 120 - 130 (quartet, J ≈ 270-280 Hz) | -CF₃ |

| ~ 125 - 135 | Ar-CH |

| ~ 130 - 140 | Ar-CH |

| ~ 140 - 150 | C-NH₂ |

| ~ 120 - 135 (quartet, J ≈ 30-40 Hz) | C-CF₃ |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbon signals are assigned based on typical chemical shift ranges for substituted benzenes.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 1600 - 1630 | Medium | N-H bend |

| 1550 - 1600 | Strong | C=C aromatic ring stretch |

| 1250 - 1350 | Strong | C-N stretch |

| 1100 - 1200 | Very Strong | C-F stretch (asymmetric) |

| 1000 - 1100 | Strong | C-F stretch (symmetric) |

| 700 - 800 | Strong | C-Cl stretch |

| 550 - 650 | Medium | C-Br stretch |

Note: The IR spectrum is expected to be dominated by strong absorptions corresponding to the N-H and C-F bonds.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 273/275/277 | Molecular ion (M⁺) cluster due to isotopes of Br and Cl |

| 258/260/262 | [M-NH]⁺ |

| 204/206 | [M-Br]⁺ |

| 238/240 | [M-Cl]⁺ |

| 194 | [M-Br-Cl]⁺ |

| 69 | [CF₃]⁺ |

Note: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. Direct infusion via a syringe pump can also be used.

-

Ionization: Utilize electron ionization (EI) at 70 eV to generate fragment ions.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-350).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine and one chlorine atom.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the multi-step synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and agrochemicals. The synthetic route involves a three-step process commencing with the protection of the amino group of 4-chloro-2-(trifluoromethyl)aniline via acetylation. This is followed by regioselective bromination of the resulting acetanilide, and subsequent deprotection to yield the target compound. This application note includes comprehensive experimental procedures, tabulated data for all intermediates and the final product, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate laboratory implementation.

Introduction

Substituted anilines are pivotal building blocks in organic synthesis, serving as precursors to a wide array of complex molecules with significant biological activity. This compound is a key intermediate whose structural features, including the presence of a trifluoromethyl group and specific halogenation pattern, make it a valuable component in the synthesis of targeted therapeutic agents and specialized agricultural chemicals. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its biological target, while the bromo and chloro substituents provide sites for further chemical modification through cross-coupling reactions. The presented synthetic pathway is designed to be a reliable and scalable method for the preparation of this important intermediate.

Data Presentation

Physical and Chemical Properties of Reactants, Intermediates, and Product

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloro-2-(trifluoromethyl)aniline | 445-03-4 | C₇H₅ClF₃N | 195.57 | Liquid | N/A | 66-67 / 3 mmHg |

| N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide | 344-53-6 | C₉H₇ClF₃NO | 237.61 | Solid | 118-122 | N/A |

| N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide | Not Available | C₉H₆BrClF₃NO | 316.51 | Solid | Est. 150-160 | N/A |

| This compound | 109919-26-8 | C₇H₄BrClF₃N | 274.47 | Solid | Est. 50-60 | N/A |

N/A: Not available. Estimated values are based on structurally similar compounds.

Summary of Reaction Steps and Expected Yields

| Step | Reaction | Reactants | Reagents | Product | Expected Yield (%) |

| 1 | Acetylation (Protection) | 4-Chloro-2-(trifluoromethyl)aniline | Acetic anhydride, Acetic acid | N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide | 90-95 |

| 2 | Bromination | N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide | N-Bromosuccinimide (NBS), Acetonitrile | N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide | 75-85 |

| 3 | Hydrolysis (Deprotection) | N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide | Hydrochloric acid, Ethanol | This compound | 85-95 |

Expected yields are estimates based on analogous reactions and may vary depending on experimental conditions.

Experimental Protocols

Step 1: Synthesis of N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (Acetylation)

Materials:

-

4-Chloro-2-(trifluoromethyl)aniline (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Glacial acetic acid (3-5 volumes)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)aniline in glacial acetic acid.

-

With magnetic stirring, slowly add acetic anhydride to the solution at room temperature.

-

Heat the reaction mixture to 50-60°C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-water with vigorous stirring.

-

The white precipitate of N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the product in a vacuum oven to a constant weight.

Step 2: Synthesis of N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide (Bromination)

Materials:

-

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide in acetonitrile.

-

Add N-Bromosuccinimide in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. The acetamido group is a strong ortho, para-director, and given the substitution pattern, the bromination is expected to occur at the C2 position (ortho to the acetamido group).

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

-

The solid product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Synthesis of this compound (Hydrolysis)

Materials:

-

N-(2-Bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide (1.0 eq)

-

Concentrated hydrochloric acid (37%)

-

Ethanol

-

Sodium hydroxide solution (10% w/v)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Dichloromethane or Ethyl acetate

Procedure:

-

Place N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)acetamide in a round-bottom flask.

-

Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic solution by adding 10% sodium hydroxide solution until the pH is basic (pH > 8).

-

The product, this compound, may precipitate as a solid or an oil.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the final product. The crude product can be purified by column chromatography if necessary.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

The Versatile Building Block: 2-Bromo-6-chloro-4-(trifluoromethyl)aniline in Modern Organic Synthesis

For Immediate Release

Shanghai, China – December 24, 2025 – 2-Bromo-6-chloro-4-(trifluoromethyl)aniline is a key trifluoromethyl- and halogen-substituted aniline derivative that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring ortho-bromo and chloro groups and a para-trifluoromethyl moiety, provides multiple reactive sites for strategic chemical modifications. This makes it a valuable intermediate in the production of high-value compounds, particularly in the agrochemical and pharmaceutical industries.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel insecticidal compounds and highlights its utility in common cross-coupling reactions.

Application in the Synthesis of Novel meta-Diamide Insecticides

A significant application of aniline derivatives with similar substitution patterns is in the synthesis of novel meta-diamide insecticides. The following multi-step synthesis illustrates a representative pathway where this compound can be utilized to generate complex, biologically active molecules. The protocol is adapted from the synthesis of structurally related meta-diamide compounds.

Synthetic Workflow Overview

Caption: Synthetic workflow for meta-diamide insecticides.

Experimental Protocols

Step 1: Synthesis of N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide

This initial step involves the formation of an amide bond between the aniline and an acid chloride.

-

Materials: this compound, 2-fluoro-3-nitrobenzoyl chloride, 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA).

-

Procedure:

-

To a 50 mL three-necked flask equipped with a magnetic stir bar, add this compound (1.0 eq), 2-fluoro-3-nitrobenzoyl chloride (1.0 eq), DMAP (0.2 eq), and DIPEA (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 7 hours.

-

After completion, cool the reaction mixture and adjust the pH to 8 using a 10% aqueous NaOH solution.

-

Extract the mixture with ethyl acetate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Step 2: Synthesis of N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxy-3-nitrobenzamide

This step involves a nucleophilic aromatic substitution of the fluorine atom with a methoxy group.

-

Materials: N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide, Methanol, Sodium methoxide, K₂CO₃.

-

Procedure:

-

In a 250 mL three-necked flask with a magnetic stirrer, dissolve the product from Step 1 (1.0 eq) in methanol.

-

Add sodium methoxide (1.5 eq) and K₂CO₃ (5.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C for 3 hours.

-

After the reaction, extract the solution with water and ethyl acetate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (5:1 v/v) eluent.

-

Step 3: Synthesis of 3-Amino-N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxybenzamide

This step involves the reduction of the nitro group to an amine.

-

Materials: N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxy-3-nitrobenzamide, Ethanol, Stannous chloride, Concentrated hydrochloric acid.

-

Procedure:

-

To a 250 mL round-bottom flask, add the product from Step 2 (1.0 eq), ethanol, stannous chloride (8.6 eq), and concentrated hydrochloric acid.

-

Stir the reaction mixture magnetically for 3 hours at 110 °C.

-

Monitor the reaction completion using TLC.

-

Remove the solvent under reduced pressure.

-

Add water and ethyl acetate to the residue and adjust the pH to 10 with 10% aqueous NaOH.

-

Concentrate the organic phase to obtain the product.

-

Step 4: Synthesis of the Final meta-Diamide Insecticide Derivative via Reductive Amination

The final step involves the formation of a new carbon-nitrogen bond through reductive amination.

-

Materials: 3-Amino-N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxybenzamide, 1,2-dichloroethane, Trifluoroacetic acid, Cyclopropyl formaldehyde, Sodium triacetoxyborohydride.

-

Procedure:

-

In a 250 mL three-neck flask, combine the product from Step 3 (1.0 eq), 1,2-dichloroethane, trifluoroacetic acid (3.8 eq), and cyclopropyl formaldehyde (0.6 eq).

-

Stir the mixture magnetically for 1 hour at room temperature.

-

Slowly add sodium triacetoxyborohydride (1.9 eq) and continue stirring for 3 hours at room temperature.[2]

-

| Step | Product | Starting Material | Reagents | Conditions | Yield (%) |

| 1 | N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide | This compound | 2-fluoro-3-nitrobenzoyl chloride, DMAP, DIPEA | 120 °C, 7 h | Not specified |

| 2 | N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxy-3-nitrobenzamide | Product from Step 1 | Sodium methoxide, K₂CO₃, Methanol | 80 °C, 3 h | Not specified |

| 3 | 3-Amino-N-(2-bromo-6-chloro-4-(trifluoromethyl)phenyl)-2-methoxybenzamide | Product from Step 2 | Stannous chloride, HCl, Ethanol | 110 °C, 3 h | Not specified |

| 4 | Final meta-Diamide Derivative | Product from Step 3 | Cyclopropyl formaldehyde, Sodium triacetoxyborohydride | Room temp., 3 h | 46-92% (for analogous series)[2] |

Utility in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[3] The presence of both bromo and chloro substituents on the aniline ring allows for potential regioselective amination, as the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions.

General Protocol for Buchwald-Hartwig Amination:

-

Materials: this compound, desired amine (primary or secondary), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), and an anhydrous, degassed solvent (e.g., toluene).

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

-

Add the solvent, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

-

The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

-

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4][5] Similar to the Buchwald-Hartwig amination, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective C-C bond formation at the ortho-position to the amino group.

General Protocol for Suzuki-Miyaura Coupling:

-

Materials: this compound, arylboronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., dioxane/water or toluene/water).[5]

-

Procedure:

-

To a reaction flask, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere (typically 80-100 °C) until the reaction is complete.

-

After cooling, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

-

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of complex and valuable molecules for the agrochemical and pharmaceutical industries. Its multiple reactive sites allow for a range of chemical transformations, including amide bond formation and regioselective cross-coupling reactions, making it an important tool for synthetic chemists. The protocols provided herein serve as a guide for researchers to explore the full potential of this versatile intermediate.

References

The Versatility of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals